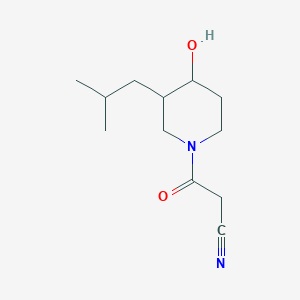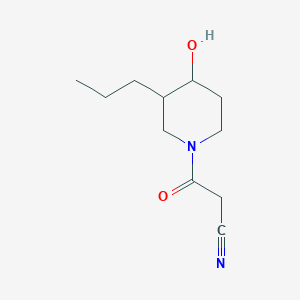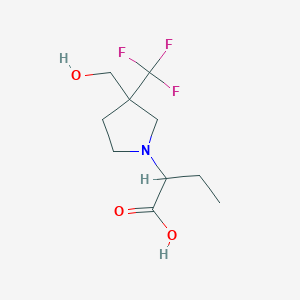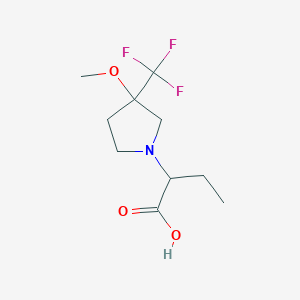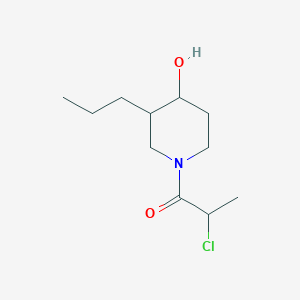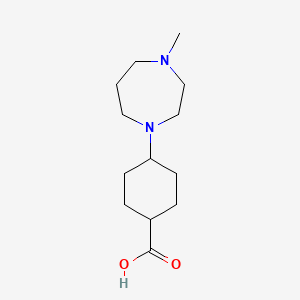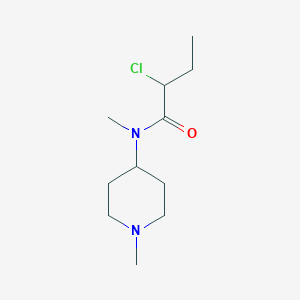
4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine
Descripción general
Descripción
4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine, also known as TFMTA, is an organic compound that belongs to the class of thiophenes. It is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents. TFMTA has a variety of applications in the field of scientific research and has been widely used in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has investigated the synthesis of related compounds like 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, exploring their reactions with hydroxylamine and hydrazine. Structural analyses, including X-ray, have provided insights into the molecular configurations and the potential for creating novel compounds through cyclocondensation processes (Flores et al., 2018).
Peptide Synthesis
- The trifluoro group, similar to the one in the compound of interest, has been proposed as a suitable protecting group for the N-H terminal of amino acids in peptide synthesis. This application demonstrates the versatility of such compounds in facilitating complex organic syntheses (Gorbunova et al., 1991).
Synthetic Methods Development
- Studies have developed facile and convenient synthetic methods for compounds with the trifluoroacetyl group, showing the potential for creating diverse organic molecules. These methods expand the toolbox available for chemists working with fluorinated compounds (Hojo et al., 1992).
Organic Light-Emitting Diodes (OLEDs)
- Research into photoinitiators for radical and cationic polymerizations under LED light has utilized star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives. These studies highlight the application of such compounds in developing materials for advanced electronic devices (Zhang et al., 2015).
Coordination Polymers
- The synthesis of one-dimensional polymers assembled via Ag-C bonds using compounds with trifluoro and thiophene groups has been explored. These coordination polymers have potential applications in materials science, particularly in the development of new luminescent materials (A. Morsali, 2007).
Propiedades
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NS/c1-14-7-8(6-10(11,12)13)5-9-3-2-4-15-9/h2-4,8,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJROQSAUWVUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CS1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



